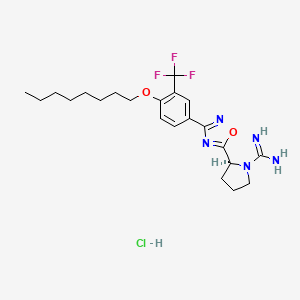

SLM6031434 HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SLM6031434 HCl is a highly selective sphingosine kinase 2 (SphK2) inhibitor . It effectively downregulates cellular sphingosine 1-phosphate (S1P) level and selectively reduces plasma S1P . It has the potential for renal fibrosis research .

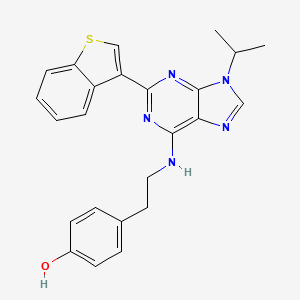

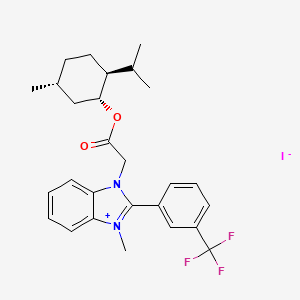

Molecular Structure Analysis

The molecular formula of this compound is C22H31ClF3N5O2 . The molecular weight is 489.96 g/mol .Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in water at a concentration of at least 2 mg/mL . It should be stored in a desiccated condition at temperatures between -10 to -25°C .Scientific Research Applications

Pore Size in Bone Ingrowth : A study by Taniguchi et al. (2016) investigated the effect of pore size on bone ingrowth into porous titanium implants fabricated by SLM. They found that implants with certain pore sizes showed higher fixation ability and rapid bone ingrowth, making them suitable for orthopedic implants.

Additive Manufacturing and Fatigue Performance : Research by Wycisk et al. (2013) explored the high cycle fatigue performance of Ti-6Al-4V alloy processed by SLM. The study revealed that post-processing treatments like polishing and shot-peening significantly affected the fatigue performance of the material.

Microstructural Effects on Corrosion Resistance : A paper by Dai et al. (2016) focused on the corrosion resistance of different planes of Ti-6Al-4V alloy manufactured by SLM. They found that specific planes of the alloy exhibited better corrosion resistance in harsh solutions due to microstructural differences.

3D Printing of Aluminium Alloys : Aboulkhair et al. (2019) studied the additive manufacturing of aluminium alloys using SLM, addressing challenges associated with processing these materials and exploring potential applications in various industries (Aboulkhair et al., 2019).

Biocompatibility of Dental Alloys : Research by Hedberg et al. (2014) evaluated the biocompatibility of CoCrMo dental alloys fabricated by SLM. They found that SLM fabrication resulted in a fine cellular structure with enhanced corrosion and metal release resistance (Hedberg et al., 2014).

Mechanism of Action

Target of Action

The primary target of SLM6031434 HCl is sphingosine kinase 2 (SphK2) . SphK2 is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

This compound is a highly selective inhibitor of SphK2 . It binds to SphK2 and inhibits its activity, leading to a decrease in the production of sphingosine 1-phosphate (S1P), a bioactive lipid mediator . The inhibition constants (Ki) for mouse and rat SphK2 are 0.4 μM and 0.5 μM respectively, indicating strong binding affinity .

Biochemical Pathways

The inhibition of SphK2 by this compound affects the sphingolipid metabolic pathway . This results in a decrease in the cellular level of S1P, which is involved in various cellular processes such as cell growth, survival, migration, and immune cell trafficking .

Result of Action

The inhibition of SphK2 and the subsequent decrease in S1P levels by this compound can have various molecular and cellular effects. For instance, it has been shown to decrease S1P levels in U937 monocytic leukemia cells .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

SLM6031434 Hydrochloride interacts primarily with the enzyme sphingosine kinase 2 (SphK2). The compound exhibits a high degree of selectivity for SphK2 over SphK1, with Ki values of 0.4 μM and 0.5 μM for mouse and rat SphK2, respectively . This interaction leads to the inhibition of SphK2, thereby reducing the production of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in various cellular processes .

Cellular Effects

In U937 monocytic leukemia cells, SLM6031434 Hydrochloride has been shown to decrease the levels of S1P . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The reduction in S1P levels can lead to changes in cell function, potentially influencing cell proliferation, survival, migration, and immune responses .

Molecular Mechanism

SLM6031434 Hydrochloride exerts its effects at the molecular level by binding to and inhibiting the activity of SphK2 . This inhibition disrupts the conversion of sphingosine to S1P, leading to a decrease in S1P levels . As S1P is a potent signaling molecule, this can result in changes in gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of SLM6031434 Hydrochloride on S1P levels and cellular functions can be observed over time in laboratory settings

Metabolic Pathways

SLM6031434 Hydrochloride is involved in the sphingolipid metabolism pathway, where it interacts with the enzyme SphK2 . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, potentially affecting metabolic flux and metabolite levels .

properties

IUPAC Name |

(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30F3N5O2.ClH/c1-2-3-4-5-6-7-13-31-18-11-10-15(14-16(18)22(23,24)25)19-28-20(32-29-19)17-9-8-12-30(17)21(26)27;/h10-11,14,17H,2-9,12-13H2,1H3,(H3,26,27);1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGAQKBPLMSWOD-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC1=C(C=C(C=C1)C2=NOC(=N2)[C@@H]3CCCN3C(=N)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B610804.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)